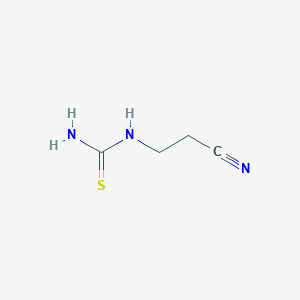

n-(2-Cyanoethyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

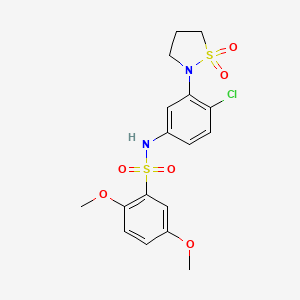

“N-(2-Cyanoethyl)thiourea” is a chemical compound with the CAS Number: 30381-21-6 . It has a molecular weight of 129.19 and its IUPAC name is N-(2-cyanoethyl)thiourea . It is in the form of a powder .

Synthesis Analysis

Thiourea can be synthesized using a nucleophilic substitution reaction . Urea and Lawesson’s reagent are used as the raw materials to prepare thiourea via a one-step method involving the sulfuration reaction . The reaction time, reaction temperature, and mass ratio of the raw materials on the yield of thiourea were investigated . The most beneficial conditions used for the reaction were determined to be: Reaction time = 3.5 h, reaction temperature = 75°C, and mass ratio of urea to Lawesson’s reagent = 2:1 .

Molecular Structure Analysis

The molecular structure of “n-(2-Cyanoethyl)thiourea” can be represented by the InChI code: 1S/C4H7N3S/c5-2-1-3-7-4(6)8/h1,3H2,(H3,6,7,8) . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods .

Chemical Reactions Analysis

Thiourea has been found to have significant implications in particle formation events . Quantum calculations and ABCluster have been used to explore the potential roles of thiourea and urea in these events .

Physical And Chemical Properties Analysis

“N-(2-Cyanoethyl)thiourea” has a melting point of 97-98°C . It is in the form of a powder . The physical form of the compound and its storage temperature are important aspects of its physical properties .

Applications De Recherche Scientifique

Organic Synthesis

Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis . They are used as intermediates in several organic synthetic reactions .

Pharmaceutical Industries

Thioureas have valuable uses in pharmaceutical industries . Various articles have demonstrated the important biological activities of thioureas such as, herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .

Materials Science

Thioureas play a promising role in the fields of molecular recognition and materials science . They are frequently used in photographic film, plastics, dyes, elastomers, and textiles .

Agriculture

Thioureas have applications in agriculture . Several derivatives of thioureas are used as preservatives, rodenticides, and insecticides .

Biological Activities

Thioureas have wide applications in biological systems . They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .

Organocatalysis in Asymmetric Multicomponent Reactions

Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process . They are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions . This application has tremendous potential in organic and medicinal chemistry considering their synthetic efficiency and eco-friendliness .

Pharmacological Evaluation of Thiourea Derivatives

Thiourea derivatives have been synthesized and evaluated for their pharmacological properties . These compounds have been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials . Some of these compounds have shown promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .

Synthesis of Heterocyclic Compounds

Thioureas have gained marvelous attention in the last few decades because of their use in the synthesis of several important heterocyclic compounds . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .

Formation of Transition Metal Complex Compounds

Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds . These ligands have a variety of coordination modes and have wide applications in biological systems .

Organocatalysts

Thiourea derivatives also act as organocatalysts and have been used in many reactions . Extensive studies showed they play a promising role in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities .

Safety And Hazards

“N-(2-Cyanoethyl)thiourea” is considered hazardous . It may form combustible dust concentrations in air and is harmful if swallowed . It is suspected of causing cancer and damaging the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, washing face, hands, and any exposed skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

2-cyanoethylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c5-2-1-3-7-4(6)8/h1,3H2,(H3,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNXBSIHSBVJOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(2-Cyanoethyl)thiourea | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2766824.png)

![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766828.png)

![Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B2766833.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2766838.png)

![N-(2,5-dimethylphenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2766842.png)